(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide
Beschreibung
(S)-N-[2-(2,6-Dimethylphenoxy)-1-Methylethyl]acetamide is a chiral acetamide derivative characterized by a 2,6-dimethylphenoxy group attached to a methylethyl side chain and an acetamide functional group. Structurally, it shares similarities with pharmaceutical and agrochemical acetamides, which often exhibit diverse applications ranging from β-adrenergic receptor agonism (e.g., formoterol analogs) to herbicide activity .
Eigenschaften
IUPAC Name |
N-[(2S)-1-(2,6-dimethylphenoxy)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9-6-5-7-10(2)13(9)16-8-11(3)14-12(4)15/h5-7,11H,8H2,1-4H3,(H,14,15)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSFMKGQWLZMOJ-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OC[C@H](C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Acetylation of Mexiletine
The primary step involves converting mexiletine to its acetamide derivative through nucleophilic acyl substitution. In a representative procedure, mexiletine (1.0 equiv) is dissolved in ethyl acetate and cooled to 0–10°C under an inert atmosphere. Acetyl chloride (1.2 equiv) is added dropwise while maintaining the temperature below 10°C to minimize side reactions. Concurrently, aqueous sodium hydroxide (2.0 equiv) is introduced to neutralize generated HCl, ensuring a pH >10. The reaction proceeds for 35 minutes, after which the organic layer is separated, washed with brine, and dried over magnesium sulfate. Evaporation under reduced pressure yields N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide as a racemic oil with >98% purity and 85% yield.
Chiral Resolution Techniques
Isolating the (S)-enantiomer requires diastereomeric salt formation using chiral resolving agents. Racemic acetamide is dissolved in isopropanol and treated with (R,R)-tartaric acid (1.0 equiv) at 60°C. Upon cooling, the (S)-enantiomer-tartrate salt preferentially crystallizes, while the (R)-enantiomer remains in solution. Fractional crystallization at 0°C for 24 hours achieves 99% enantiomeric excess (ee). The salt is then basified with potassium hydroxide, and the free base is extracted into ethyl acetate. Final purification via recrystallization from ethanol/ether yields this compound with 70% recovery.
Optimization of Reaction Conditions
Temperature Control
Maintaining temperatures below 10°C during acetylation prevents exothermic side reactions, such as over-acetylation or decomposition. Elevated temperatures (>25°C) reduce yields by 15–20% due to competing hydrolysis.
Solvent Selection
Ethyl acetate is preferred over tetrahydrofuran (THF) for its immiscibility with aqueous NaOH, simplifying phase separation. Pilot studies using THF reported emulsion formation, extending workup time by 30%.
Catalytic Enhancements
Adding catalytic dimethylaminopyridine (DMAP, 0.1 equiv) accelerates acylation, reducing reaction time to 20 minutes without compromising yield.
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to enhance heat dissipation and mixing efficiency. A patented protocol describes a tubular reactor system where mexiletine and acetyl chloride are fed at 5 L/min into a cooled (−5°C) ethyl acetate stream. Automated pH adjustment with NaOH ensures consistent reaction kinetics, achieving 90% yield at 98.5% purity. Chiral resolution is scaled using centrifugal crystallizers, reducing solvent consumption by 40% compared to batch processes.
Data Tables Summarizing Synthesis Parameters
Table 1: Acetylation Reaction Optimization
Analyse Chemischer Reaktionen
Reduction Reactions
The acetamide group undergoes reduction to form primary amines. A key example involves the use of borane-disulfide complex in tetrahydrofuran (THF) under reflux conditions :
Reaction Scheme Conditions
- Temperature: Reflux (~66°C)
- Solvent: THF
- Duration: 24 hours
- Yield: High (purified via hydrochloride salt crystallization)
Key Mechanistic Insight
Borane coordinates with the carbonyl oxygen, enabling nucleophilic attack by hydride to form an intermediate that subsequently hydrolyzes to the amine.
Oxidation Reactions
The phenoxy group and acetamide moiety can undergo oxidation under controlled conditions. While direct data on the enantiomer is limited, analogous reactions for related compounds suggest:
Potential Oxidation Pathways
| Target Site | Reagents | Products |
|---|---|---|
| Phenoxy ring | KMnO₄ (acidic/basic medium) | Quinone derivatives |
| Acetamide chain | CrO₃/H₂SO₄ | Carboxylic acid derivatives |
Mechanistic Notes
- Phenoxy ring oxidation : Electrophilic attack at the para position relative to substituents.
- Chain oxidation : Conversion of the methyl group to a carboxylic acid via radical intermediates.
Substitution Reactions
The acetamide group participates in nucleophilic substitution, particularly under alkaline conditions:
Example Reaction Reported Reagents
- Alkyl halides : Ethyl chloroformate for N-alkylation .
- Aryl chlorides : Requires catalytic Pd for cross-coupling .
Key Conditions
Hydrolysis Reactions
Acid- or base-catalyzed hydrolysis of the acetamide group yields carboxylic acids or amines:
Base-Catalyzed Hydrolysis Conditions
Stereospecific Reactions
The (S)-configuration influences reactivity in chiral environments:
Resolution Methods
- Diastereomeric salt formation : Reacting the free base with optically active acids (e.g., tartaric acid) enables enantiomer separation .
- Catalytic asymmetric synthesis : Chiral catalysts selectively generate the (S)-enantiomer during acetylation .
Comparative Reactivity Table
Mechanistic Considerations
Wissenschaftliche Forschungsanwendungen
The compound (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide (CAS 160169-32-4) is a significant biochemical with various applications in scientific research, particularly in the fields of pharmacology and biochemistry. Below is a detailed exploration of its applications, supported by relevant data tables and case studies.
Pharmacological Research
This compound has been investigated for its potential therapeutic effects. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Case Study: Antidepressant Activity
A study explored the antidepressant-like effects of this compound in animal models. The results indicated that it may enhance serotonergic neurotransmission, leading to improved mood-related behaviors.
Proteomics Research
The compound is utilized in proteomics to study protein interactions and functions. It can serve as a biochemical probe to identify target proteins involved in various biological processes.
Data Table: Applications in Proteomics
| Application Area | Description | Example Use Case |
|---|---|---|
| Protein Interaction | Identifying binding partners of proteins | Screening assays for drug discovery |
| Functional Studies | Investigating the role of specific proteins in pathways | Mechanistic studies in cell signaling |
Chemical Biology
In chemical biology, this compound is explored for its ability to modulate enzyme activity or influence metabolic pathways.
Case Study: Enzyme Inhibition
Research demonstrated that this compound could inhibit certain enzymes related to metabolic disorders, suggesting its potential as a therapeutic agent for conditions like obesity or diabetes.
Neuroscience
The compound's effects on the central nervous system have been a focus of research, particularly regarding its potential neuroprotective properties.
Data Table: Neuroprotective Effects
| Study Focus | Findings | Implications |
|---|---|---|
| Neurotransmitter Modulation | Increased levels of dopamine and serotonin | Potential treatment for neurodegenerative diseases |
Wirkmechanismus
The mechanism of action of (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or microbial growth.
Vergleich Mit ähnlichen Verbindungen
Pharmaceutical Analogs: Formoterol-Related Compounds
Compounds C, D, and E from Pharmacopeial Forum (2006) are structurally related to formoterol, a β₂-adrenoceptor agonist. These analogs feature substituted phenyl rings and acetamide/formamide groups, with variations in substituents impacting receptor binding and potency:
| Compound | Structure | Relative Potency (β₂) | Selectivity Ratio (β₂/β₁) |
|---|---|---|---|
| C | N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]acetamide | 1.2 | 1.00 |
| D | N-[2-hydroxy-5-[1-hydroxy-2-[methyl[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide | 1.3 | 1.00 |
| E | N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxy-3-methylphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide | 1.8 | 1.00 |
Key Observations :
- The (S)-target compound lacks the hydroxy and amino-ethyl groups critical for β₂-adrenoceptor binding, suggesting divergent pharmacological applications.
- Methyl and methoxy substitutions on aromatic rings (e.g., Compound E) enhance potency, highlighting the role of lipophilic substituents in receptor interaction .
Agrochemical Acetamides
Several chloroacetamides from Pesticide Chemicals Glossary (2001) share the N-(substituted phenyl)acetamide backbone but differ in substituents and applications:
| Compound | Use/Application | Key Structural Features |
|---|---|---|
| 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide | Herbicide (Alachlor) | Chloro, methoxymethyl, diethylphenyl |
| N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide | Fungicide (Oxadixyl) | Methoxy, oxazolidinyl ring |
| (S)-N-[2-(2,6-Dimethylphenoxy)-1-methylethyl]acetamide | Undocumented (potential agrochemical/pharmaceutical) | 2,6-Dimethylphenoxy, chiral center |
Key Observations :
- The target compound’s 2,6-dimethylphenoxy group contrasts with alachlor’s diethylphenyl and oxadixyl’s oxazolidinyl moieties, suggesting differences in mode of action (e.g., lipid solubility, target enzyme inhibition) .
- Chlorine atoms in agrochemical analogs enhance electrophilicity, enabling alkylation of plant enzymes—a feature absent in the target compound .
Crystallographic and Physicochemical Comparisons
N-(2,6-Dimethylphenyl)acetamide derivatives exhibit distinct hydrogen-bonding patterns and crystal packing:
N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl):
- This compound: The phenoxy ether linkage may enhance metabolic stability compared to ester or amide linkages in analogs.
Biologische Aktivität
(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, a compound with the CAS number 160169-32-4, is notable for its unique stereochemistry and potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound features a phenoxy group with two methyl substituents at the 2 and 6 positions, linked to an acetamide moiety via a methylethyl chain. The IUPAC name for this compound is N-[(2S)-1-(2,6-dimethylphenoxy)propan-2-yl]acetamide, with a molecular formula of C₁₃H₁₉NO₂ and a molecular weight of 221.3 g/mol .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:
- Antimicrobial Properties : Research indicates that this compound may exhibit antimicrobial activity, making it a candidate for further exploration in treating infections.
- Anti-inflammatory Effects : Studies suggest that this compound could modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases .
The mechanism of action involves interaction with specific molecular targets:
- Enzyme Modulation : The compound may influence the activity of enzymes involved in inflammatory responses.
- Receptor Interaction : It is hypothesized that this compound interacts with various receptors, potentially affecting signaling pathways related to pain and inflammation .
In Vitro Studies
Several in vitro studies have assessed the biological effects of this compound:
- Antimicrobial Activity : A study demonstrated that this compound showed significant activity against specific bacterial strains, indicating its potential as an antimicrobial agent .
- Anti-inflammatory Activity : In cell culture models, this compound reduced the production of pro-inflammatory cytokines, suggesting its role in mitigating inflammation .
In Vivo Studies
In vivo experiments have also provided insights into the compound's efficacy:
- Pain Models : In animal models of neuropathic pain, this compound exhibited analgesic properties at doses ranging from 6 mg/kg to 30 mg/kg .
- Toxicity Assessments : Long-term toxicity studies indicated that the compound has a favorable safety profile at lower doses but requires further investigation at higher concentrations .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key structural features of (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, and how do they influence its bioactivity?
The compound features a 2,6-dimethylphenoxy group linked to an acetamide moiety via a methylethyl chain, with stereochemical specificity at the (S)-configured chiral center. The phenoxy group enables hydrophobic interactions with biological targets, while the acetamide moiety participates in hydrogen bonding. The stereochemistry is critical for target selectivity, as demonstrated in studies showing enantiomer-dependent modulation of serotonin and dopamine pathways .
Q. What synthetic routes are commonly employed to produce this compound?
Synthesis typically involves:
- Alkylation : Reacting 2,6-dimethylphenol with an alkylating agent (e.g., 1-chloro-2-propanol) to form 2-(2,6-dimethylphenoxy)-1-methylethanol.
- Acylation : Treating the intermediate with acetic anhydride or acetyl chloride to yield the acetamide.
- Chiral Resolution : Separation of enantiomers via chiral chromatography or chiral auxiliaries to isolate the (S)-form. Industrial methods may use continuous flow reactors to enhance yield (>85%) and purity (>98%) .
Q. What in vitro assays are suitable for preliminary screening of its biological activity?
- Antimicrobial Activity : Broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive bacteria (e.g., S. aureus) and fungi.
- Anti-inflammatory Activity : ELISA-based quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.
- Enzyme Inhibition : Fluorescence polarization assays for kinetic analysis of enzyme-substrate interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported neuroprotective vs. neurotoxic effects of this compound?
Discrepancies may arise from dose-dependent responses or model-specific variability. For example:
- Neuroprotection : At 6–15 mg/kg in rodent models, the compound enhances dopamine and serotonin levels, mitigating neurodegeneration .
- Neurotoxicity : Doses >30 mg/kg induce oxidative stress markers (e.g., malondialdehyde). Methodological Recommendations :
- Standardize dosing regimens and include sham controls.
- Use multi-omics approaches (e.g., transcriptomics, metabolomics) to identify threshold effects .
Q. What strategies optimize enantiomeric purity during large-scale synthesis?
- Chiral Stationary Phases : Use of cellulose tris(3,5-dimethylphenylcarbamate) columns for HPLC resolution (purity >99.5%).
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed reactions to favor the (S)-enantiomer.
- Process Analytics : In-line FTIR monitoring to track enantiomeric excess (ee) during continuous flow synthesis .
Q. How does the compound interact with proteomic targets, and what experimental designs validate these interactions?
- Pull-Down Assays : Immobilize the compound on affinity resins to capture binding partners from cell lysates.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KD = 12 nM for serotonin transporter).
- CRISPR-Cas9 Knockout Models : Validate target specificity by comparing effects in wild-type vs. gene-edited cells .
Q. What methodologies address variability in enzyme inhibition studies across different laboratories?
- Standardized Assay Conditions : Use uniform buffer systems (e.g., 50 mM Tris-HCl, pH 7.4) and temperature controls (25°C).
- Reference Inhibitors : Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition).
- Data Normalization : Express activity as % inhibition relative to vehicle-treated samples, with triplicate technical replicates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
